![molecular formula C7H5BrClNO3 B2679718 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene CAS No. 2091142-75-3](/img/structure/B2679718.png)
5-Bromo-1-chloro-2-methoxy-3-nitrobenzene
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Overview
Description
5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is a chemical compound with the molecular formula C7H5BrClNO3. It has a molecular weight of 266.48 . The IUPAC name for this compound is 5-bromo-1-chloro-2-methoxy-3-nitrobenzene .
Synthesis Analysis
The synthesis of nitro compounds like 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis
The nitro group, −NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis
A two-step mechanism has been proposed for electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis
5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is a solid-crystal compound . It has a high dipole moment, which is in accord with the polar character of the nitro group . The compound is stored at ambient temperature .Scientific Research Applications
- Cross-Coupling Reactions : 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene can serve as a versatile building block in organic synthesis. For instance, it can participate in palladium-mediated Ullmann cross-coupling reactions, leading to the formation of more complex molecules .
- Multistep Synthesis : In multistep syntheses, this compound can be used as an intermediate. For example, it can be converted to m-bromoaniline, which is useful in various applications .
Organic Synthesis and Medicinal Chemistry
Electrophilic Aromatic Substitution (EAS)
Safety and Hazards
properties
IUPAC Name |
5-bromo-1-chloro-2-methoxy-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESQKIOPMZAINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-chloro-2-methoxy-3-nitrobenzene |
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